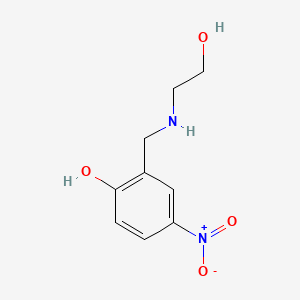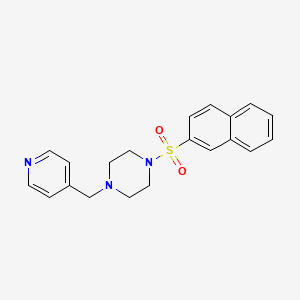![molecular formula C17H20FN3O2 B10878681 (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878681.png)
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its unique structural components, including a fluorophenyl group, a methyl group, and a pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the tetrahydrofuran moiety: This can be done via nucleophilic substitution reactions where the tetrahydrofuran ring is introduced using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or pyrazolone moieties, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-CHLOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE
- 1-(4-BROMOPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE
Uniqueness: The presence of the fluorophenyl group in 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its chloro- or bromo- analogs. This makes it a compound of particular interest in fields requiring specific electronic characteristics.
Eigenschaften
Molekularformel |
C17H20FN3O2 |
|---|---|
Molekulargewicht |
317.36 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H20FN3O2/c1-11(19-10-15-4-3-9-23-15)16-12(2)20-21(17(16)22)14-7-5-13(18)6-8-14/h5-8,15,20H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
KLHNIHMWUQSITR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCC3CCCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)


![2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878628.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878658.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
